molecular formula C12H15F2N3O2S2 B7059753 N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide

Cat. No.: B7059753
M. Wt: 335.4 g/mol
InChI Key: IZEXYGACCNHQPJ-UHFFFAOYSA-N
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Description

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a difluoromethyl group, an oxadiazole ring, a cyclobutyl ring, and a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Difluoromethyl Group: : Difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide. This step often requires the presence of a base and a catalyst to facilitate the reaction.

  • Cyclobutyl Ring Formation: : The cyclobutyl ring can be introduced via cyclization reactions involving suitable precursors, such as 1,4-dihalobutanes, under conditions that promote ring closure.

  • Attachment of the Dithiane Moiety: : The dithiane group can be introduced through nucleophilic substitution reactions, where a dithiane precursor reacts with an appropriate electrophile.

  • Final Coupling: : The final step involves coupling the synthesized intermediates to form the target compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dithiane moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the dithiane group, potentially converting them to their respective reduced forms.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group or the dithiane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or dithiane groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be explored for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart biological activity, which could be harnessed for developing new pharmaceuticals.

Medicine

Medicinally, N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in agrochemicals as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide would depend on its specific application. Generally, the compound’s biological activity could be attributed to its ability to interact with molecular targets such as enzymes or receptors. The oxadiazole ring, for instance, can form hydrogen bonds or engage in π-π interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide
  • N-[1-[5-(methyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide
  • N-[1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide

Uniqueness

The presence of the difluoromethyl group in N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly attractive for applications requiring enhanced bioavailability and resistance to metabolic degradation.

Properties

IUPAC Name

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-1,4-dithiane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O2S2/c13-8(14)10-15-11(17-19-10)12(2-1-3-12)16-9(18)7-6-20-4-5-21-7/h7-8H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEXYGACCNHQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NOC(=N2)C(F)F)NC(=O)C3CSCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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